(3Z)-5-bromo-3-[4-(methylsulfanyl)benzylidene]-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-5-BROMO-3-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a methylsulfanyl group attached to a phenyl ring, and a methylene group at the 3rd position of the indole core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-BROMO-3-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method includes the bromination of an indole precursor, followed by the introduction of the methylsulfanyl group through a nucleophilic substitution reaction. The final step involves the formation of the methylene bridge via a condensation reaction with an appropriate aldehyde or ketone under basic conditions.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts and solvents that can be easily recycled is preferred to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-BROMO-3-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the indole core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
(3Z)-5-BROMO-3-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (3Z)-5-BROMO-3-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and thereby affecting various cellular processes. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: Shares the bromine substitution but lacks the methylsulfanyl and methylene groups.
4-Methylsulfanylphenylindole: Contains the methylsulfanyl group but lacks the bromine substitution and methylene bridge.
3-Methyleneindole: Features the methylene group but lacks the bromine and methylsulfanyl substitutions.
Uniqueness
(3Z)-5-BROMO-3-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to the combination of its bromine, methylsulfanyl, and methylene substitutions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H12BrNOS |
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Molecular Weight |
346.2 g/mol |
IUPAC Name |
(3Z)-5-bromo-3-[(4-methylsulfanylphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C16H12BrNOS/c1-20-12-5-2-10(3-6-12)8-14-13-9-11(17)4-7-15(13)18-16(14)19/h2-9H,1H3,(H,18,19)/b14-8- |
InChI Key |
OOIUIJRCLGTMEK-ZSOIEALJSA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O |
Origin of Product |
United States |
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